2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide
Brand Name: Vulcanchem
CAS No.: 905780-67-8
VCID: VC11872826
InChI: InChI=1S/C17H16ClN5OS/c18-14-8-6-13(7-9-14)16-21-22-17(23(16)19)25-11-15(24)20-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
SMILES: C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClN5OS
Molecular Weight: 373.9 g/mol

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

CAS No.: 905780-67-8

Cat. No.: VC11872826

Molecular Formula: C17H16ClN5OS

Molecular Weight: 373.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide - 905780-67-8

Specification

CAS No. 905780-67-8
Molecular Formula C17H16ClN5OS
Molecular Weight 373.9 g/mol
IUPAC Name 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide
Standard InChI InChI=1S/C17H16ClN5OS/c18-14-8-6-13(7-9-14)16-21-22-17(23(16)19)25-11-15(24)20-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
Standard InChI Key GFNRLEVAQIJROB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Introduction

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide is a complex organic molecule that belongs to the class of triazole derivatives. It incorporates a triazole ring, which is known for its diverse biological activities, including antimicrobial and antifungal properties. The presence of an amino group, a chlorophenyl moiety, and a benzylacetamide functional group enhances its chemical reactivity and biological interactions.

Synthesis of Related Compounds

The synthesis of compounds similar to 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide typically involves multi-step organic synthesis techniques. For example, the synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves several key steps, including the formation of the triazole ring and its subsequent modification.

Synthesis Steps

  • Formation of the Triazole Ring: This involves the reaction of appropriate precursors to form the triazole core.

  • Introduction of the Chlorophenyl Moiety: Typically achieved through a substitution reaction.

  • Attachment of the Sulfanyl Linkage: Involves the use of a sulfanylating agent.

  • Formation of the Acetamide Moiety: Involves an acylation reaction with benzylamine.

Biological Activities

Triazole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Properties: Inhibit ergosterol synthesis in fungi, disrupting cell membrane integrity.

  • Antifungal Properties: Effective against various fungal strains.

  • Antibacterial Effects: Disrupt bacterial enzyme functions.

  • Potential Anticancer Effects: May induce apoptosis in cancer cells by interacting with specific signaling pathways.

Potential Applications

  • Medicinal Chemistry: Investigated for their potential as therapeutic agents.

  • Pharmacology: Studied for their interactions with biological systems.

Spectroscopic Analysis

  • NMR Spectroscopy: Useful for identifying the compound's structure through characteristic signals.

  • Mass Spectrometry: Helps in confirming the molecular weight and structure.

Data Table: Comparison of Related Triazole Derivatives

CompoundMolecular Weight (g/mol)Biological Activities
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamideApproximately 405.52Antimicrobial, Antifungal
2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamideNot specifiedAntifungal, Antibacterial, Anticancer
2-{[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamideApproximately 396.33Antifungal, Antibacterial

This table highlights the diversity of triazole derivatives and their potential biological activities, which are influenced by their structural components.

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